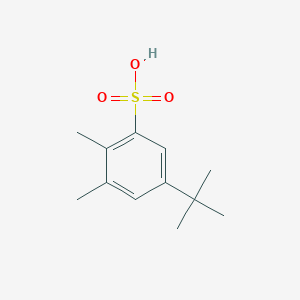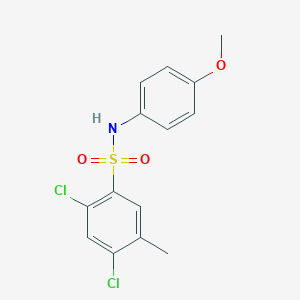
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 1998 and has since become an important tool for studying various biochemical and physiological processes. In
科学研究应用
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used to study various biological processes, including angiogenesis, cell proliferation, and apoptosis. This compound has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. These receptors are important in the regulation of angiogenesis and cell growth, making this compound a valuable tool for studying these processes.
作用机制
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide inhibits the activity of several receptor tyrosine kinases by binding to the ATP-binding site of these receptors. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of angiogenesis and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor. This compound has also been shown to improve survival rates in patients with metastatic renal cell carcinoma. However, this compound can also have adverse effects, including fatigue, nausea, and diarrhea.
实验室实验的优点和局限性
4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target receptors, making it a potent inhibitor. However, this compound can also have limitations in lab experiments. It can have off-target effects, leading to the inhibition of other signaling pathways. It can also have variable effects depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of 4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in scientific research. One area of interest is the development of new this compound analogs with improved potency and selectivity. Another area of interest is the combination of this compound with other inhibitors to target multiple signaling pathways. Additionally, the use of this compound in combination with immunotherapies is also an area of active research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has become an important tool for studying various biological processes. It has a wide range of applications in scientific research, including the study of angiogenesis, cell proliferation, and apoptosis. This compound has several advantages and limitations for lab experiments and has several future directions for use in scientific research.
合成方法
The synthesis of 4-chloro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide involves several steps, including the condensation of 4-chlorobenzenesulfonyl chloride with N-(4-methoxyphenyl)isonicotinamide, followed by the reaction with N-methylpiperazine. The final product is obtained after several purification steps. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
属性
分子式 |
C19H15ClN2O4S |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4S/c1-26-17-6-4-16(5-7-17)22(19(23)14-10-12-21-13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-13H,1H3 |
InChI 键 |
CTSKWJNRMMFTLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
